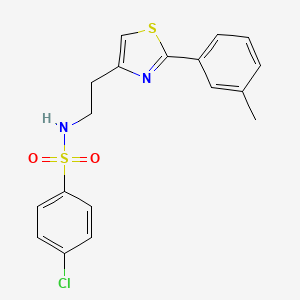

4-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-chloro-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O2S2/c1-13-3-2-4-14(11-13)18-21-16(12-24-18)9-10-20-25(22,23)17-7-5-15(19)6-8-17/h2-8,11-12,20H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMINMOTZFGAZBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions One common synthetic route includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like alkyl, aryl, or halogen atoms.

Scientific Research Applications

Antimicrobial Activity

Studies have demonstrated that compounds similar to 4-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide exhibit promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiazole have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has been evaluated for its anticancer effects, particularly against human cancer cell lines like MCF7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). In vitro studies indicate that it induces apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific enzymes linked to cancer progression and microbial resistance. For example, sulfonamides have been studied for their ability to inhibit carbonic anhydrase and other key enzymes involved in tumor growth .

Case Studies

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thereby inhibiting bacterial enzymes and exerting antimicrobial effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among sulfonamide-thiazole derivatives include substituents on the thiazole ring, linker length, and aryl group modifications. Below is a comparative analysis:

Key Observations :

- The target compound distinguishes itself with a meta-methylphenyl group on the thiazole ring, enhancing lipophilicity compared to simpler phenyl substituents (e.g., in ). This modification may improve membrane permeability but could reduce aqueous solubility.

- The tetrahydronaphthalenyl derivative incorporates a bulier bicyclic system , likely increasing steric hindrance and altering receptor-binding kinetics compared to the target compound.

- Compound 11 features a chlorinated benzo[1,3]dioxol group , contributing to higher molecular weight (610.49) and distinct electronic effects.

Key Observations :

Thermal and Spectroscopic Characterization

- Melting Points : Compound 11 has a melting point of 177–180°C, indicative of crystalline stability. The target compound’s melting point is unreported but likely influenced by its m-tolyl group’s symmetry .

- Spectroscopy : IR and HPLC data in confirm sulfonamide (-SO₂NH) and thiazole (C=N) functionalities. Similar characterization would be expected for the target compound.

Biological Activity

4-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

It features a thiazole ring, which is known for its biological activity, particularly against various pathogens. The presence of the sulfonamide group contributes to its pharmacological properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiazole derivatives, including those similar to this compound.

-

Antibacterial Activity :

- The compound exhibits significant antibacterial activity against Gram-positive bacteria. For instance, a related thiazole derivative demonstrated an MIC (Minimum Inhibitory Concentration) ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis .

- The mechanism involves inhibition of protein synthesis and disruption of nucleic acid production, which are critical for bacterial growth and replication .

-

Antifungal Activity :

- Some derivatives have shown moderate antifungal activity, with MIC values indicating effectiveness against various fungal strains. However, specific data on the antifungal activity of this compound is limited.

Anticancer Activity

Research on thiazole derivatives has also highlighted their potential as anticancer agents:

- Mechanism of Action :

- Case Studies :

Research Findings Summary

| Activity Type | Target Organism/Cell Line | MIC/IC50 Values | Mechanism |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |

| Enterococcus faecalis | 62.5 - 125 μM | Disruption of nucleic acid production | |

| Antifungal | Various fungal strains | Moderate activity | Not specifically quantified for this compound |

| Anticancer | Cancer cell lines | Low micromolar range | Induction of apoptosis via caspase activation |

Q & A

Q. Q: What are standard synthetic routes for 4-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide, and how can reaction yields be optimized?

A: The compound is synthesized via nucleophilic substitution between a thiazole-ethylamine intermediate and 4-chlorobenzenesulfonyl chloride. Key steps include:

- Thiazole formation : Cyclization of substituted thioureas or coupling of α-bromoketones with thioureas under basic conditions .

- Sulfonamide coupling : Reacting the amine group of 2-(2-(m-tolyl)thiazol-4-yl)ethylamine with 4-chlorobenzenesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base. Purification via column chromatography (silica gel, hexane/ethyl acetate) typically yields 50-70% .

- Optimization : Microwave-assisted synthesis or using coupling reagents like HATU can improve yields to >80% .

Structural Confirmation Techniques

Q. Q: What spectroscopic and crystallographic methods are critical for confirming the structure of this sulfonamide-thiazole derivative?

A:

- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for sulfonamide benzene and m-tolyl groups) and thiazole C-S resonance (δ 165–170 ppm) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, confirming bond angles (e.g., C-S-N ~107°) and π-π stacking between thiazole and benzene rings .

- Mass spectrometry : ESI-MS ([M+H]+) confirms molecular weight (e.g., m/z 417.9 for C18H16ClN3O2S2) .

Initial Biological Screening

Q. Q: How is the compound screened for potential anticancer activity in vitro?

A:

- Cell viability assays : Test against NCI-60 cancer cell lines using MTT assay (48–72 hr exposure, IC50 values calculated). Activity often correlates with thiazole ring substitution .

- Mechanistic studies : Western blotting for apoptosis markers (e.g., caspase-3 activation) or flow cytometry for cell cycle arrest (e.g., G2/M phase) .

- Example data : Derivatives with m-tolyl groups show IC50 = 2.1–8.7 µM in breast cancer (MCF-7) .

Advanced Pharmacological Profiling

Q. Q: How can researchers evaluate the compound’s interaction with protein targets like thromboxane (TP) receptors?

A:

- Functional assays : IP1 accumulation assays (HTRF-based) measure Gq-coupled TP receptor antagonism. Pre-treat cells with lithium chloride to inhibit IP1 degradation .

- Schild analysis : Determine Kd values using increasing antagonist concentrations against U46619 (TP agonist). A linear Schild plot with slope ≈1 indicates competitive antagonism .

- Data example : Analogues with bulkier substituents show 10-fold higher Kd (e.g., 0.3 nM vs. 3 nM) .

Addressing Synthetic Challenges

Q. Q: How to resolve low yields in sulfonamide coupling steps?

A: Common issues and solutions:

- Amine deprotonation : Use anhydrous conditions and excess Et3N (2.5 eq) to ensure complete reaction .

- Byproduct formation : Monitor via TLC (Rf = 0.6 in 3:7 EtOAc/hexane). Re-purify using recrystallization (ethanol/water) .

- Scale-up : Switch from batch to flow chemistry for better heat dissipation and reduced side reactions .

Structure-Activity Relationship (SAR) Analysis

Q. Q: Which structural modifications enhance selectivity for NaV1.7 ion channels?

A: Key SAR findings:

- Thiazole substitution : 4-Chloro on benzene enhances potency (IC50 = 0.5 nM vs. 5 nM for unsubstituted) .

- Sulfonamide linker : Ethyl spacers improve membrane permeability (PAMPA logPe = −5.2 vs. −6.8 for methyl) .

- m-Tolyl vs. p-tolyl : m-Tolyl reduces CYP3A4 inhibition (Ki > 10 µM vs. 2 µM) .

Data Contradictions in Biological Activity

Q. Q: How to interpret conflicting IC50 values reported for similar compounds?

A: Factors causing variability:

- Assay conditions : Serum concentration (e.g., 10% FBS reduces free drug concentration) .

- Cell line genetics : MCF-7 (ER+) vs. MDA-MB-231 (ER−) may show 5-fold differences in sensitivity .

- Metabolic stability : Check microsomal half-life (e.g., t1/2 < 15 min in human liver microsomes indicates rapid degradation) .

Computational Modeling for Target Prediction

Q. Q: What in silico methods predict off-target effects of this compound?

A:

- Docking studies : Use AutoDock Vina to model binding to homology-built NaV1.7 (PDB: 6J8E). Focus on voltage-sensing domain interactions .

- Pharmacophore screening : Match against ChEMBL database to flag kinase or GPCR off-targets .

- ADMET prediction : SwissADME estimates BBB permeability (BOILED-Egg model) and CYP inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.